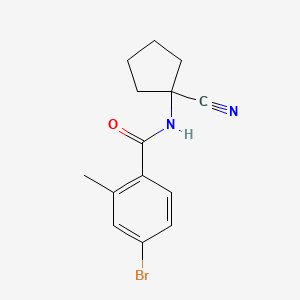

4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

CAS No.: 1275413-87-0

Cat. No.: VC4372461

Molecular Formula: C14H15BrN2O

Molecular Weight: 307.191

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1275413-87-0 |

|---|---|

| Molecular Formula | C14H15BrN2O |

| Molecular Weight | 307.191 |

| IUPAC Name | 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide |

| Standard InChI | InChI=1S/C14H15BrN2O/c1-10-8-11(15)4-5-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |

| Standard InChI Key | UVXGDYUALCFQAG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)C(=O)NC2(CCCC2)C#N |

Introduction

4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is a complex organic compound belonging to the amide class. Its chemical formula is C12H14BrN3O, with a molecular weight of approximately 284.16 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.

Biological Activities and Potential Applications

Research suggests that compounds with similar structures often act as inhibitors for protein kinases or other signaling molecules critical for cell proliferation and survival. Detailed kinetic studies would provide insights into its binding affinity and specificity for these targets. The compound's potential applications include therapeutic uses in treating diseases such as cancer or inflammatory conditions.

Analytical Techniques for Characterization

The structure of 4-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). Additional methods like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide data on thermal stability.

Comparison with Other Compounds

Other compounds with bromine substitutions, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities . Similarly, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have demonstrated potential antimicrobial effects . These studies highlight the importance of bromine in enhancing biological activity.

Table 2: Comparison of Biological Activities of Related Compounds

| Compound | Biological Activity |

|---|---|

| 4-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide | Potential enzyme inhibitor |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and anticancer |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume